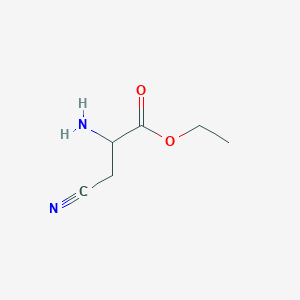

Ethyl 2-amino-3-cyanopropanoate

Description

Significance of Multifunctionalized Propanoate Derivatives in Organic Chemistry

Propanoate derivatives that are substituted with multiple functional groups are of paramount importance in organic chemistry. These "multifunctionalized" compounds serve as powerful and adaptable building blocks in the synthesis of more intricate molecular structures. The presence of several reactive sites within a single molecule allows for a diverse range of chemical transformations. This versatility is particularly valuable in the construction of pharmacologically active agents and other functional organic materials. The strategic placement of electron-withdrawing or donating groups can fine-tune the reactivity of adjacent functionalities, enabling chemists to orchestrate complex reaction cascades with high degrees of selectivity. For instance, the presence of an electron-withdrawing cyano group alongside an ester can enhance the reactivity of the α-position, making it a useful precursor for various pharmaceuticals.

Strategic Position of Ethyl 2-Amino-3-Cyanopropanoate as a Key Synthetic Intermediate

This compound holds a strategic position as a key intermediate in a multitude of synthetic pathways. Its utility stems from the specific arrangement of its amino, cyano, and ester functional groups. This arrangement provides a unique combination of nucleophilic and electrophilic centers, allowing for a variety of chemical manipulations. This compound is a valuable building block for the synthesis of a range of heterocyclic systems. For example, it has been utilized in the preparation of quinolinones and their analogs, which have shown potential antiviral properties. lookchem.com The ability to participate in diverse cyclization and functionalization reactions makes it a sought-after starting material in drug discovery and development. lookchem.com

Overview of Reactivity Potential Arising from Amino, Cyano, and Ester Functional Groups

The synthetic potential of this compound is a direct consequence of the combined reactivity of its constituent functional groups.

Amino Group: The primary amine (–NH₂) is a nucleophilic center and can readily react with various electrophiles. It can participate in reactions such as acylation, alkylation, and condensation reactions. The nucleophilicity of the amino group is a key factor in many of the cyclization reactions where this compound is employed.

Cyano Group: The nitrile (–C≡N) group is a versatile functional group. It is strongly electron-withdrawing, influencing the reactivity of the rest of the molecule. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. It can also act as an electrophile or a nucleophile under different reaction conditions, making it a valuable handle for molecular elaboration.

Ester Group: The ethyl ester (–COOEt) group can undergo nucleophilic acyl substitution reactions. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides by reaction with amines, or reduced to an alcohol. These transformations provide further avenues for modifying the molecular structure.

The interplay of these three functional groups allows for a rich and diverse chemistry. For instance, the amino group can react intramolecularly with the cyano or ester group to form heterocyclic rings, a common strategy in the synthesis of nitrogen-containing heterocycles. eurjchem.com This inherent reactivity makes this compound a powerful tool in the hands of synthetic organic chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂O₂ |

| Molecular Weight | 142.16 g/mol |

| CAS Number | 1314899-89-2 |

| SMILES | O=C(OCC)C(N)CC#N |

Data sourced from multiple chemical databases. bldpharm.comuni.lu

Structure

3D Structure

Properties

CAS No. |

1314899-89-2 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

ethyl 2-amino-3-cyanopropanoate |

InChI |

InChI=1S/C6H10N2O2/c1-2-10-6(9)5(8)3-4-7/h5H,2-3,8H2,1H3 |

InChI Key |

XLOLZUYPNSADOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC#N)N |

Origin of Product |

United States |

Precision Synthetic Methodologies for Ethyl 2 Amino 3 Cyanopropanoate and Its Stereoisomers/salts

Established Synthetic Routes for the Core Structure

The construction of the ethyl 2-amino-3-cyanopropanoate framework relies on several established chemical transformations that assemble the key functional groups around a three-carbon backbone.

Traditional syntheses often construct the molecule by combining precursors that each contribute a part of the final structure. A common and versatile precursor is ethyl cyanoacetate (B8463686). In a representative reaction, ethyl cyanoacetate can undergo a Knoevenagel condensation with an aldehyde or ketone. While not a direct route to the title compound, subsequent modification of the resulting α,β-unsaturated system is a known strategy.

A more direct precursor-based approach involves the reaction of ethyl cyanoacetate with various nitrogen-containing reagents. For instance, reactions with imidates, N-acetyl imidates, or N-ethoxycarbonyl imidates in a basic medium can yield (Z)-ethyl 3-amino-2-cyanoacrylates, which are closely related structures. researchgate.net Another well-established method is the Strecker synthesis, a multicomponent reaction involving an aldehyde, a cyanide source (like potassium cyanide), and an amine source (like ammonium (B1175870) chloride), which produces an α-aminonitrile. Subsequent hydrolysis and esterification could yield the target compound.

A notable precursor-based route involves the reaction of ethyl isopropylidenecyanoacetate (formed from the Knoevenagel reaction of acetone (B3395972) and ethyl cyanoacetate) with N,N-dimethylformamide dimethyl acetal. google.com This creates a more complex enamine which can then be cyclized and further transformed. google.com These methods highlight the modularity of using key precursors like ethyl cyanoacetate to build the desired framework.

Table 1: Examples of Precursor-Based Reactions for Related Structures

| Precursor 1 | Precursor 2 | Key Reaction Type | Product Type | Reported Yield |

|---|---|---|---|---|

| Acetone | Ethyl Cyanoacetate | Knoevenagel Condensation | Ethyl isopropylidenecyanoacetate | 82% google.com |

| Ethyl Cyanoacetate | Imidates | Condensation | (Z)-ethyl 3-amino-2-cyanoacrylate | - |

Modern synthetic chemistry seeks more direct and efficient methods, often focusing on the functionalization of C-H bonds. Recent advancements have provided pathways for the direct construction of the α-amino-β-cyano ester core, bypassing multi-step precursor-based routes.

One innovative approach is the direct α-amination of carbonyl compounds. For example, the use of iodosobenzene (B1197198) (PhIO) as an oxidant with p-toluenesulfonamide (B41071) (TsNH2) as the aminating agent, catalyzed by zinc perchlorate, allows for the direct α-amination of β-dicarbonyl compounds. organic-chemistry.org While this applies to dicarbonyls, the principle of direct amination is a significant step forward.

Another advanced strategy involves the biocatalytic amination of C-H bonds. Protoglobin nitrene transferases have been discovered and engineered to catalyze the enantioselective intermolecular amination of the α-C-H bonds in carboxylic acid esters. nih.gov This method offers a green and highly selective route to α-amino esters directly from their parent esters. nih.gov Similarly, multicomponent reactions that generate a cyanide source in situ have been developed. An efficient method uses a TBHP-mediated rearrangement of aryl/alkylidene malononitrile (B47326) with anilines to produce HCN in situ, which then participates in the formation of α-aminonitriles, avoiding the use of external cyanide sources. organic-chemistry.org These methods represent the frontier in synthesizing complex amino esters with high atom economy and efficiency.

Enantioselective Synthesis of Chiral this compound

The presence of a stereocenter at the α-carbon means that this compound can exist as two enantiomers (R and S). The development of enantioselective syntheses to produce a single enantiomer is crucial for applications in pharmaceuticals and biologically active molecules.

Organocatalysis has emerged as a powerful tool for this purpose. Chiral bifunctional thioureas are particularly effective catalysts. mdpi.comresearchgate.net These catalysts can activate both the nucleophile and the electrophile through a network of hydrogen bonds. For instance, in reactions analogous to the synthesis of the target molecule, chiral thioureas have been used to catalyze the addition of malononitrile to various electrophiles, leading to products with good to high enantioselectivities (up to 96% ee). mdpi.comresearchgate.net

Another powerful technique is the combination of asymmetric transfer hydrogenation (ATH) and dynamic kinetic resolution (DKR). A racemic α-amino-β-keto ester can be converted into a single diastereomer of the corresponding anti-3-alkenyl-2-amido-3-hydroxy ester with high enantioselectivity. nih.gov This ATH/DKR protocol demonstrates how a racemic mixture can be efficiently converted into a single, highly valuable chiral product. nih.gov

Furthermore, biocatalytic methods, such as the use of engineered enzymes, are inherently stereoselective. The discovery of protoglobin nitrene transferases not only allows for direct C-H amination but also provides access to enantiodivergent enzymes that can produce either the (R) or (S) enantiomer of the α-amino ester product. nih.gov

Table 2: Enantioselective Methods for Related Amino Esters/Nitriles

| Method | Catalyst/Enzyme | Chiral Induction Principle | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Organocatalysis | Chiral Thiourea (B124793) | Bifunctional H-bonding | Up to 96% researchgate.net |

| Organocatalysis | Cinchona Derivatives | General Base/H-bonding | - |

| Biocatalysis | Protoglobin Nitrene Transferase | Enzyme-controlled reaction | High enantioselectivity nih.gov |

Preparation of Salt Forms: this compound Hydrochloride

For purification, storage, and handling, α-amino esters are frequently converted into their salt forms, most commonly the hydrochloride salt. This process protonates the basic amino group, increasing the compound's stability and crystallinity.

A standard and widely used method for preparing amino acid ester hydrochlorides is the Fischer esterification, where the parent amino acid is treated with an alcohol (in this case, ethanol) in the presence of excess hydrogen chloride (HCl). scielo.br The HCl acts as both a catalyst for the esterification and the agent for salt formation.

Alternatively, if the ester is already formed, the hydrochloride salt can be prepared by dissolving the free-base form of this compound in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate (B1210297), and bubbling dry HCl gas through the solution. Another common laboratory procedure involves using thionyl chloride (SOCl₂) with the corresponding alcohol. For example, D-serine is converted to D-serine methyl ester hydrochloride by reacting it with thionyl chloride in methanol. google.com This method is efficient as the thionyl chloride reacts with the alcohol to generate HCl in situ. google.comresearchgate.net The resulting hydrochloride salt typically precipitates from the solution and can be isolated by filtration. scielo.br

Comparative Analysis of Synthetic Efficiency and Yield Optimization

Table 3: Comparison of Synthetic Efficiencies for Related α-Amino-β-Cyano Ester Frameworks

| Synthetic Strategy | Catalyst/Reagents | Solvent/Conditions | Reaction Time | Reported Yield |

|---|---|---|---|---|

| Precursor-Based (Knoevenagel) | Piperidine | Acetone, Reflux | 24 hours | 82% google.com |

| Precursor-Based (Cyclization) | HCl | Ethanol, Reflux | 8 hours | 30.4% google.com |

| Multicomponent Reaction | Nanostructured Na₂CaP₂O₇ | Solvent-free, 80 °C | 30 minutes | 84-94% mdpi.com |

| Organocatalytic Multicomponent | Chiral Thiourea | Diethyl ether, RT | Short | up to 96% mdpi.com |

Yield optimization is heavily dependent on reaction parameters. Studies on MCRs show that the amount of catalyst, reaction temperature, and time are critical. mdpi.com For instance, the yield of 2-amino-3-cyanopyridine (B104079) increased significantly with time up to 30 minutes and with temperature up to 80°C, after which no further improvement was observed. mdpi.com

Modern methods like biocatalysis and direct C-H functionalization, while potentially more complex to develop initially, offer unparalleled efficiency and selectivity, often proceeding at ambient temperatures in environmentally benign solvents like water. nih.gov The enantioselective organocatalytic routes also show high yields and short reaction times, combining efficiency with crucial stereochemical control. mdpi.com

Elucidation of Chemical Reactivity and Transformation Pathways

Nucleophilic and Electrophilic Characteristics of the Cyano Group in Alpha-Amino Nitriles

The cyano group (C≡N) in α-amino nitriles like ethyl 2-amino-3-cyanopropanoate exhibits dual reactivity. The carbon atom of the nitrile is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.org This electrophilicity is fundamental to the well-known Strecker synthesis of amino acids, where the hydrolysis of an α-amino nitrile to a carboxylic acid is a key step. masterorganicchemistry.com The process begins with the protonation of the nitrile's nitrogen, enhancing the carbon's electrophilic character, followed by the nucleophilic attack of water. masterorganicchemistry.com

Conversely, the nitrile group can also act as a nucleophile. The lone pair of electrons on the nitrogen atom can participate in reactions, although they are less basic compared to amines due to being held in an sp hybrid orbital. libretexts.org More significantly, the cyano group can be a precursor to other functional groups through various reactions, highlighting its versatility in synthetic organic chemistry. masterorganicchemistry.com

Reactivity of the Ester Moiety in Nucleophilic Substitution and Condensation Reactions

The ethyl ester group in this compound is a classic site for nucleophilic acyl substitution. This functionality can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-3-cyanopropanoic acid, and ethanol.

The ester can also participate in condensation reactions. For instance, in the presence of a suitable base, it could potentially engage in reactions like the Thorpe-Ziegler cyclization, where the α-carbon of one molecule attacks the cyano group of another, leading to the formation of cyclic compounds. researchgate.net Furthermore, the ester can react with various nucleophiles, such as amines, to form amides. This type of transformation is common for β-amino esters, which can be synthesized through the addition of amines to α,β-unsaturated esters. organic-chemistry.org

Transformations of the Amino Group: Amination and Cyclization Processes

The primary amino group (-NH2) is a potent nucleophile and a key reactive center in this compound. It can readily react with electrophiles. For example, it can undergo acylation with acid chlorides or anhydrides to form N-acyl derivatives, or alkylation with alkyl halides.

The amino group's nucleophilicity is also crucial for intramolecular cyclization reactions. The proximity of the amino group to the electrophilic cyano and ester functionalities allows for the synthesis of various nitrogen-containing heterocycles. For instance, α-aminonitriles can react with aminothiols like cysteine to form thiazolines, which can then be hydrolyzed to dipeptides. nih.gov Similar intramolecular reactions can be envisioned for this compound, potentially leading to the formation of lactams or other cyclic structures depending on the reaction conditions. The condensation of related compounds with active methylene (B1212753) reagents often leads to the formation of substituted pyridines and other heterocyclic systems through cyclization pathways. nih.gov

Reductive Conversion of the Cyano Functionality to Amine Derivatives

The cyano group is readily reduced to a primary amine. This transformation is a valuable synthetic tool for converting nitriles into diamines. Common and powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this purpose, attacking the electrophilic carbon of the nitrile. libretexts.orgresearchgate.net The reaction proceeds through an intermediate imine anion, which is further reduced to the amine. libretexts.org

Catalytic hydrogenation, employing catalysts such as Raney nickel or palladium on carbon (Pd/C) with a hydrogen source, is another widely used method for this reduction. These methods are often chemoselective, allowing the reduction of the nitrile without affecting other functional groups like the ester, depending on the chosen conditions. The table below summarizes typical reagents used for this conversion.

| Reagent | Product | Reaction Type |

| Lithium Aluminum Hydride (LiAlH₄) | 1,3-Diaminopropane derivative | Nucleophilic Addition/Reduction |

| Catalytic Hydrogenation (H₂, Pd/C) | 1,3-Diaminopropane derivative | Catalytic Reduction |

| Sodium Borohydride (NaBH₄) with catalyst | 1,3-Diaminopropane derivative | Reduction |

This table illustrates common reduction pathways for the cyano group in related structures.

Hydrolytic Pathways and Chemical Stability Considerations

The chemical stability of this compound is influenced by the presence of multiple reactive functional groups. The molecule is susceptible to hydrolysis, particularly at the ester linkage. Under aqueous acidic or basic conditions, the ester can be cleaved to form 2-amino-3-cyanopropanoic acid and ethanol.

The cyano group itself can also undergo hydrolysis, although this typically requires more forcing conditions, such as prolonged heating in strong acid or base. masterorganicchemistry.com The hydrolysis of a nitrile proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.org Given the structure, complete hydrolysis would lead to the formation of aspartic acid. The stability is therefore pH-dependent, with decomposition pathways being more accessible under non-neutral conditions. The presence of the α-amino group can also influence stability, as it can be protonated under acidic conditions, potentially affecting the reactivity of adjacent groups.

Strategic Applications of Ethyl 2 Amino 3 Cyanopropanoate in Complex Molecular Architecture

Precursor Role in the Synthesis of Highly Substituted Aromatic Compounds via Nucleophilic Additions

The structural motif of Ethyl 2-amino-3-cyanopropanoate is fundamental to the synthesis of highly substituted aromatic compounds, particularly dicyanoaniline derivatives. While direct routes from this specific ester are part of broader synthetic strategies, the core reaction often involves the dimerization of related malononitrile (B47326) derivatives. For instance, 3,5-disubstituted-2,6-dicyanoaniline derivatives can be synthesized from the reaction of arylmethylene- and 1-arylethylidenemalonodinitriles. researchgate.net This transformation is efficiently catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under both conventional heating and microwave irradiation. researchgate.net These dicyanoaniline scaffolds are of significant interest due to their exhibition of various biological activities and strong fluorescence, making them useful as nonlinear optical materials and cell imaging agents. mdpi.com

The general approach underscores the importance of the cyano-activated methylene (B1212753) group, which readily participates in nucleophilic additions and subsequent cyclizations to build the aromatic ring.

Utility in the Construction of Diverse Heterocyclic Ring Systems Incorporating Amino-Cyano Motifs

The combination of amino and cyano functionalities in close proximity makes this compound and its analogs ideal starting points for synthesizing a multitude of heterocyclic systems.

The 2-amino-3-cyanopyridine (B104079) scaffold is a common target in medicinal chemistry due to its wide range of pharmacological activities. scispace.comresearchgate.net A prevalent method for its synthesis is a one-pot, four-component reaction. This typically involves an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297). researchgate.netscispace.commdpi.com Various catalysts can be employed to promote this reaction under solvent-free conditions, enhancing its efficiency and environmental friendliness. mdpi.comorgchemres.org

A proposed mechanism for this synthesis involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. mdpi.com Concurrently, the ketone reacts with ammonium acetate to form an imino derivative. mdpi.com A subsequent Michael addition between these two intermediates, followed by cyclization and aromatization, yields the final 2-amino-3-cyanopyridine product. mdpi.com

| Reactants | Catalyst | Conditions | Yield | Reference |

| Aromatic aldehydes, Malononitrile, Methyl ketones/Cyclohexanone, Ammonium acetate | Nanostructured Na₂CaP₂O₇ | 80 °C, Solvent-free | 84–94% | mdpi.com |

| Aldehyde, Substituted acetophenone, Malononitrile, Ammonium acetate | TBBDA or PBBS | 100 °C, Stirring | Good to Excellent | researchgate.net |

| Aromatic aldehydes, Acetophenone/4-bromoacetophenone, Malononitrile, Ammonium acetate | None | Ethanol, Reflux (10-14h) | - | scispace.com |

TBBDA: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide; PBBS: poly(N-bromo-N-ethylbenzene-1,3-disulfonamide)

Furthermore, these 2-amino-3-cyanopyridines can be further elaborated. For example, reaction with formamide (B127407) leads to the formation of pyrido[2,3-d]pyrimidines, another class of biologically significant heterocycles. mdpi.com

Poly-substituted 4H-pyran derivatives are another class of heterocycles readily accessible from precursors containing the amino-cyano motif. researchgate.net These compounds are often synthesized via a three-component condensation reaction involving an aromatic aldehyde, malononitrile, and a compound with an active methylene group, such as ethyl acetoacetate. researchgate.netnih.govciac.jl.cn This reaction can be performed under catalyst-free conditions in aqueous media or with the use of mild base catalysts like ammonia. researchgate.netciac.jl.cn The use of ultrasound irradiation has also been shown to be an effective, environmentally friendly strategy that can increase yields and reduce reaction times. researchgate.net

The reaction proceeds through an initial Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the active methylene compound (e.g., the enolate of ethyl acetoacetate). nih.gov Subsequent intramolecular cyclization and tautomerization yield the stable 2-amino-3-cyano-4H-pyran derivative.

| Reactants | Catalyst/Conditions | Yield | Reference |

| Aromatic aldehydes, Malononitrile, Ethyl acetoacetate | 25% Ammonia, Ethanol, Room Temp | 78-98% | researchgate.net |

| Aromatic aldehydes, Malononitrile, 1,3-Dicarbonyl compounds | Catalyst-free, Water/Ethanol | Good to Excellent | ciac.jl.cn |

| Dimedone, Malononitrile, Aldehydes | 2-Aminoethanol | - | nih.gov |

The synthesis of functionalized 2-amino-3-cyanopyrroles highlights the versatility of the amino-cyano synthon. One modern approach involves a multi-component reaction between nitroepoxides, amines, and malononitrile. researchgate.net This method is notable for its mild reaction conditions and broad substrate scope. researchgate.net

Another innovative strategy for constructing 2-amino-3-cyanopyrroles involves a copper-catalyzed reaction between terminal alkynes and sulfonyl azides. researchgate.netrsc.org This process generates a reactive N-sulfonoketenimine intermediate, which is then intercepted by a phenacylmalononitrile in the presence of a copper(I) iodide and triethylamine (B128534) to afford the desired pyrrole (B145914) with high regioselectivity and in good to excellent yields. researchgate.netrsc.org

| Method | Reactants | Conditions | Yield | Reference |

| Multi-component Reaction | Nitroepoxides, Amines, Malononitrile | Mild | - | researchgate.net |

| Copper-catalyzed Cycloaddition | Terminal alkynes, Sulfonyl azides, Phenacylmalononitriles | CuI, Et₃N, THF, Room Temp | 70-92% | researchgate.netrsc.org |

The Gewald reaction is a powerful and widely used method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In its classic form, it is a three-component reaction involving a ketone or aldehyde, an α-cyanoester (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base. wikipedia.orgnih.gov The reaction mechanism begins with a Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate, which then reacts with sulfur. wikipedia.org Subsequent cyclization and tautomerization produce the 2-aminothiophene ring. wikipedia.org This reaction is highly valued for its simplicity and the direct access it provides to thiophenes, which are important isosteres of benzene (B151609) rings in medicinal chemistry. nih.govtubitak.gov.tr

For the synthesis of thiazoles, the Hantzsch synthesis is a foundational method, which typically involves the condensation of an α-haloketone with a thioamide. organic-chemistry.org Various 2-aminothiazole (B372263) derivatives can be prepared through modifications of this approach, for example, by the cyclo-condensation of a 2-bromo-phenylethanone with a substituted thiourea (B124793). derpharmachemica.com The amino and cyano groups can be introduced through appropriately functionalized starting materials or in subsequent steps.

The amino-cyano functionality is instrumental in the synthesis of nitrogen-containing heterocycles like pyrazoles and pyrimidines.

Pyrazoles: Fused pyranopyrazole derivatives are often synthesized through one-pot, four-component reactions. rsc.orgnih.govias.ac.in These reactions typically involve an aromatic aldehyde, malononitrile, a hydrazine (B178648) derivative (the source of the pyrazole's nitrogen atoms), and a β-dicarbonyl compound like ethyl acetoacetate. rsc.orgnih.gov The use of base catalysts or microwave irradiation can significantly accelerate these reactions and improve yields. rsc.org The synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate can be achieved by the cyclization of ethoxy-methylene-cyanoacetic acid ethyl ester with hydrazine hydrate. google.com

| Heterocycle | Reactants | Catalyst/Conditions | Yield | Reference |

| Pyrano[2,3-c]pyrazoles | Aromatic aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | KOtBu, Methanol, Microwave | Excellent | rsc.org |

| Pyrano[2,3-c]pyrazoles | Benzyl alcohols, Phenylhydrazine, Ethyl acetoacetate, Malononitrile | AC-SO₃H, Eosin Y | - | nih.gov |

| Pyrazoles | Cyanoacetamides, Aromatic diazonium salts (to form arylhydrazone precursors) | - | - | researchgate.net |

Pyrimidines: Pyrimidine derivatives can be synthesized through various condensation strategies. A common route involves the reaction of a compound containing the amino-cyano-acetyl group with other reagents. For example, 6-amino-2-thioxo-1H-pyrimidine-4-one, prepared from the condensation of thiourea and ethyl cyanoacetate (B8463686), serves as a versatile starting material for a variety of fused and substituted pyrimidines. nih.gov Another approach involves the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines under solvent-free and catalyst-free conditions to produce 2-aminopyrimidine (B69317) derivatives in excellent yields. nih.gov

Participation in Multi-Component Reactions (MCRs) for Convergent Chemical Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued in organic synthesis for their efficiency and atom economy. researchgate.net They allow for the rapid construction of complex molecules from simple precursors, avoiding the need to isolate intermediates.

While this compound possesses the requisite functional groups to participate in MCRs, its specific role as a reactant in widely known MCRs is not prominently reported. The synthesis of complex heterocyclic structures often relies on more fundamental building blocks.

One-pot cyclocondensation reactions are a cornerstone of heterocyclic chemistry, enabling the synthesis of cyclic structures without the isolation of acyclic intermediates. A prominent example is the synthesis of 2-amino-3-cyanopyridine derivatives, which are significant scaffolds in medicinal chemistry. researchgate.net These reactions typically proceed via a four-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate. researchgate.netresearchgate.net The process involves a series of tandem reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield the final pyridine (B92270) ring. mdpi.com

Although this compound is not a typical starting material for this specific transformation, the reaction highlights how the "amino-cyano" motif is assembled and incorporated into complex architectures in a convergent manner.

Table 1: Examples of One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives

| Aldehyde | Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aromatic Aldehyde | Acetophenone | N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA), 100 °C | 2-Amino-3-cyanopyridine derivative | 85-94 | organic-chemistry.org |

| Aromatic Aldehyde | Methyl Ketone | Microwave Irradiation, Solvent-Free | 2-Amino-3-cyanopyridine derivative | 72-86 | researchgate.net |

| Aromatic Aldehyde | Cyclohexanone | Nanostructured Na2CaP2O7, 80 °C, Solvent-Free | 2-Amino-4,5-tetramethylene-6-aryl-3-cyanopyridine | 84-94 | mdpi.com |

Modern synthetic chemistry places a strong emphasis on sustainability, favoring reactions that proceed under mild, solvent-free conditions using recoverable and non-toxic catalysts. The synthesis of 2-amino-3-cyanopyridines has been successfully adapted to these principles. Researchers have developed methods that utilize green, heterogeneous catalysts, such as nanostructured diphosphates (Na2CaP2O7) or copper nanoparticles on charcoal, which can be easily recovered and reused. mdpi.comresearchgate.net These reactions are often performed under solvent-free conditions, significantly reducing chemical waste and environmental impact. researchgate.netmdpi.com

These catalyst-driven, sustainable MCRs demonstrate an environmentally benign pathway to complex molecules that share functional motifs with this compound.

Table 2: Sustainable Catalysts in the Synthesis of 2-Amino-3-Cyanopyridine Scaffolds

| Catalyst | Reactants | Conditions | Key Advantages | Reference |

| Nanostructured Na2CaP2O7 | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | 80 °C, Solvent-Free | Green, recoverable catalyst; high yields; short reaction times. | mdpi.com |

| Copper Nanoparticles on Charcoal (Cu/C) | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Reflux in Acetonitrile | Heterogeneous, recyclable catalyst; applicable to large scale. | researchgate.net |

| Microwave Irradiation | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Solvent-Free | Rapid reaction times, high yields, environmentally friendly. | researchgate.net |

Reductive Coupling Reactions for the Formation of Quaternary Stereocenters

The creation of quaternary stereocenters—carbon atoms bonded to four other non-hydrogen groups—is a significant challenge in organic synthesis. Reductive coupling reactions have emerged as a powerful tool for this purpose. There are no specific documented instances of this compound being used in reductive coupling reactions to generate quaternary stereocenters. However, related strategies, such as the copper-hydride catalyzed enantioselective reductive coupling of alkenylazaarenes with ketones, illustrate the principle of creating complex, stereochemically rich sidechains on heterocyclic cores. nih.gov This type of reaction delivers tertiary-alcohol-containing products with control over stereochemistry at multiple centers. nih.gov

Intermediate in the Development of Advanced Organic Scaffolds (General Academic Context)

While this compound itself is not frequently cited as a direct precursor to advanced scaffolds, the heterocyclic systems that result from the multi-component reactions discussed above are of immense importance. Specifically, 2-amino-3-cyanopyridines are crucial intermediates for the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. mdpi.com These fused rings are privileged scaffolds in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-tumor properties. mdpi.com

Similarly, 2-amino-3-cyanopyrroles serve as precursors for pyrrolo[2,3-d]pyrimidines, another class of biologically significant compounds. nih.gov The strategic value, therefore, lies not in a single starting material but in the efficient assembly of key intermediates that open pathways to diverse and complex molecular frameworks.

Advanced Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic landscape of ethyl 2-amino-3-cyanopropanoate. Conformational analysis, a key aspect of these studies, reveals the most stable spatial arrangements of the molecule's atoms. Due to the rotational freedom around its single bonds, this compound can exist in various conformations.

The electronic structure of the molecule, including the distribution of electron density and the nature of its molecular orbitals, is also a primary focus of quantum chemical studies. The presence of electronegative nitrogen and oxygen atoms, along with the π-system of the cyano and carbonyl groups, creates a complex electronic environment. Theoretical calculations can map out the electrostatic potential surface, highlighting regions of positive and negative charge, which are crucial for predicting intermolecular interactions and sites of potential chemical reactivity. analis.com.my

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (N-Cα-Cβ-CN) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Staggered 1 | 60° | 0.00 | 2.5 |

| Eclipsed 1 | 120° | 3.2 | 3.1 |

| Staggered 2 | 180° | 0.5 | 2.8 |

| Eclipsed 2 | 0° | 3.5 | 3.4 |

Note: This data is hypothetical and for illustrative purposes, based on general principles of conformational analysis.

Density Functional Theory (DFT) Analyses of Reaction Mechanisms and Transition States

For instance, in reactions where this compound acts as a precursor, DFT can be employed to model the step-by-step process of bond formation and breakage. A study on the synthesis of indole (B1671886) derivatives from related ethyl 2-cyano-3-phenylpropanoate compounds utilized DFT to propose a plausible reaction mechanism. sgu.edu.in Such analyses typically involve locating the transition state structures, which represent the energy maxima along the reaction coordinate, and calculating the activation energies. Lower activation energies indicate more favorable reaction pathways.

The versatility of the functional groups in this compound allows it to participate in a variety of reactions, including nucleophilic additions, cyclizations, and condensations. DFT studies can help predict the regioselectivity and stereoselectivity of these reactions by comparing the energies of different possible transition states. longdom.org

Table 2: Hypothetical DFT Data for a Reaction Involving this compound

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |

| Nucleophilic Attack | This compound + Electrophile | [TS1] | Intermediate 1 | 15.2 |

| Cyclization | Intermediate 1 | [TS2] | Cyclic Product | 10.5 |

Note: This data is hypothetical and for illustrative purposes.

Spectroscopic Correlations and Computational Predictions (e.g., NMR, IR)

Computational methods play a crucial role in the interpretation and prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For this compound, theoretical calculations can provide predicted spectra that, when compared with experimental data, can confirm the molecule's structure and provide detailed assignments of spectral features.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. escholarship.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts. These predictions are particularly useful for distinguishing between different isomers or conformers of a molecule. A study on indole derivatives of this compound reported experimental ¹H and ¹³C NMR data, which could be correlated with DFT-computed values to solidify structural assignments. sgu.edu.in

Similarly, the vibrational frequencies of this compound can be calculated and correlated with its experimental IR spectrum. nih.gov Each vibrational mode corresponds to a specific type of bond stretching or bending. The characteristic nitrile (C≡N) and carbonyl (C=O) stretching frequencies are particularly informative. Theoretical calculations can help to assign these and other complex vibrations in the fingerprint region of the IR spectrum.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Experimental Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

| ¹H (NH₂) | 2.1 | 2.0 |

| ¹³C (C≡N) | 118 | 117.5 |

| ¹³C (C=O) | 170 | 169.8 |

| IR (C≡N stretch) | 2250 | 2245 |

| IR (C=O stretch) | 1735 | 1730 |

Note: This data is hypothetical and for illustrative purposes. Experimental values can vary based on solvent and other conditions.

Molecular Dynamics Simulations to Explore Reactive Intermediates and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their interactions with surrounding solvent molecules and the dynamics of reactive intermediates. nih.gov For this compound, MD simulations can offer insights into how the solvent environment influences its conformational preferences and reactivity.

In a solution, the solute molecule is in constant motion, and its conformation can fluctuate. MD simulations can track these conformational changes over time, providing a dynamic picture that complements the static view from quantum chemical calculations. researchgate.net The interactions between the amino and cyano groups of this compound and solvent molecules, such as water, can be explicitly modeled to understand solvation effects. researchgate.net These simulations can reveal the structure of the solvent shell around the molecule and the nature of hydrogen bonding interactions.

Furthermore, MD simulations can be used to explore the behavior of short-lived reactive intermediates that may be formed during a chemical reaction. By simulating the trajectory of these intermediates, it is possible to gain a better understanding of their stability and how they evolve to form the final products.

Structure-Reactivity Relationships Through Computational Modeling

Computational modeling is a powerful approach for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. nih.gov These models aim to correlate the structural or electronic properties of a molecule with its chemical reactivity or biological activity.

For this compound and its derivatives, computational modeling can be used to identify the key molecular descriptors that govern their reactivity. These descriptors can include steric parameters, electronic properties (such as atomic charges and frontier molecular orbital energies), and topological indices. For example, studies on other cyano-containing compounds have successfully used QSAR models to predict their activity. researchgate.net

By developing a robust computational model, it is possible to predict the reactivity of new, unsynthesized derivatives of this compound. This predictive capability can guide the design of new compounds with desired properties, accelerating the process of discovery and development in various chemical applications. DFT calculations on a series of aminocyano compounds can reveal trends in reactivity based on substituent effects, providing a rational basis for understanding their chemical behavior. nih.gov

Emerging Research Trajectories and Uncharted Reactivity Profiles

Exploration of Novel Catalytic Systems for Enhanced and Selective Synthesis

The synthesis of α-amino acid derivatives, including cyanopropanoate esters, is a focal point of organic synthesis. Research is actively pursuing novel catalytic systems that offer high efficiency, selectivity, and milder reaction conditions compared to traditional methods. While direct catalytic routes to Ethyl 2-amino-3-cyanopropanoate are a niche area, broader research on related structures provides significant insights.

For instance, the synthesis of structurally analogous 2-amino-3-cyanopyridine (B104079) derivatives often employs multicomponent reactions (MCRs) under various catalytic conditions. These reactions, which combine multiple starting materials in a single step, are prized for their efficiency. Catalysts explored for these transformations include nanostructured diphosphates like Na2CaP2O7, which have demonstrated high yields in solvent-free conditions. mdpi.com Other catalytic systems for similar pyridine (B92270) syntheses have utilized N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and its polymeric counterpart (PBBS). researchgate.net

The synthesis of amino acids from substituted cyanoacetic esters represents a classical yet evolving field. rsc.orgresearchgate.net Modern approaches are likely to involve asymmetric catalysis to achieve enantiomerically pure products, a critical requirement for many biological and pharmaceutical applications. Lewis acids have been shown to catalyze [3+2] cycloaddition reactions of related compounds, suggesting a potential pathway for synthesizing functionalized pyrrolines from amino-ester derivatives. researchgate.net

Table 1: Catalytic Systems in the Synthesis of Related Amino-Cyano Compounds

| Catalyst System | Target Compound Class | Key Advantages | Reference |

|---|---|---|---|

| Nanostructured Na2CaP2O7 | 2-Amino-3-cyanopyridines | Environmentally friendly, reusable, high yield (84-94%), solvent-free | mdpi.com |

| TBBDA / PBBS | 2-Amino-3-cyanopyridines | Mild and efficient, good to excellent yields | researchgate.net |

| MgCl2 | Oxazolines, Pyrrolines | Promotes cycloaddition via azomethine ylide intermediate | researchgate.net |

Green Chemistry Approaches in the Synthesis and Application of the Compound

Green chemistry principles are increasingly influencing the design of synthetic routes. For this compound and its derivatives, this translates to the use of non-toxic reagents, solvent-free reaction conditions, and recyclable catalysts.

A significant green approach is the use of one-pot multicomponent reactions (MCRs) under solvent-free conditions. mdpi.comresearchgate.net The synthesis of 2-amino-3-cyanopyridine derivatives using a nanostructured Na2CaP2O7 catalyst at 80°C without any solvent is a prime example of this methodology. mdpi.com This procedure not only simplifies the process and reduces waste but also often leads to high yields in shorter reaction times. The catalyst itself is presented as environmentally friendly, easy to handle, and reusable, which are all hallmarks of a green chemical process. mdpi.com The development of such protocols for the direct synthesis of this compound is a logical and desirable research goal.

Furthermore, the use of mechanochemical ball milling in the presence of mild organocatalysts like potassium phthalimide (B116566) represents another environmentally benign approach for synthesizing related 2-amino-3-cyano-4H-pyran derivatives. researchgate.net This solvent-free method, conducted at ambient temperature, minimizes energy consumption and waste generation. researchgate.net

Development of New Cascade and Tandem Reactions Utilizing the Compound's Multifunctional Character

The trifunctional nature of this compound makes it an ideal substrate for cascade and tandem reactions, where multiple chemical bonds are formed in a single, uninterrupted sequence. Such reactions are highly atom-economical and can rapidly generate molecular complexity from simple starting materials.

Research has demonstrated the power of cascade reactions for accessing valuable α-amino acid derivatives. nih.gov For example, a synergistic photoredox and Brønsted acid catalysis system has been used to enable a three-component radical cascade reaction, yielding complex amino acid structures. nih.gov While this specific example does not use this compound as a starting material, it illustrates a powerful strategy that could be adapted for its functionalization.

More directly relevant is the development of cascade reactions to synthesize polyfunctionalized 2-amino-3-cyano-4H-pyrans. researchgate.net In these reactions, a Michael addition is often the initiating step, followed by an intramolecular cyclization and other transformations. The presence of the cyano and ester groups in this compound makes it a suitable candidate to participate in such Michael-initiated cascade sequences, potentially acting as a donor to an activated alkene, followed by cyclization involving the amino group.

Table 2: Examples of Relevant Cascade Reaction Strategies

| Reaction Type | Catalysis | Key Transformation | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Three-Component Radical Cascade | Photoredox/Brønsted Acid | Asymmetric formation of two contiguous stereogenic centers | Chiral α-Amino Acid Derivatives | nih.gov |

| Michael-Pinner-Isomerization Cascade | DBU-catalyzed | Formation of C-O and C-C bonds | 2-Amino-3-cyano-4H-pyrans | researchgate.net |

| Metal-Free Cascade Cycloaddition | Base-mediated (K2CO3) | C–C and C–N bond formation | 3-Cyano-2-pyridones | mdpi.com |

Investigation of Supramolecular Interactions and Self-Assembly Potential

The field of supramolecular chemistry investigates the formation of complex, ordered structures through non-covalent interactions. Amino acids and their derivatives are exceptional building blocks for self-assembly due to their ability to engage in a variety of these interactions, including hydrogen bonding, electrostatic interactions, π–π stacking, and hydrophobic forces. nih.govbeilstein-journals.org

This compound possesses all the necessary functional groups to participate in intricate supramolecular assemblies.

Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the nitrogen of the cyano group can act as acceptors. This allows for the formation of extensive hydrogen-bonded networks, which are a primary driving force in the self-assembly of many biomolecules. beilstein-journals.org

Dipole-Dipole Interactions: The polar cyano (-C≡N) and ester (-COOEt) groups can lead to strong dipole-dipole interactions, further stabilizing assembled structures.

Hydrophobic Interactions: The ethyl group provides a hydrophobic component, which could drive assembly in aqueous environments to minimize contact with water, a phenomenon commonly observed with amphiphilic amino acid derivatives. rsc.org

These interactions can guide the molecule to self-assemble into ordered nanostructures like fibers, gels, or vesicles. nih.govrsc.org The co-assembly with other functional molecules, such as those with aromatic rings for π–π stacking, could lead to the creation of charge-transfer hydrogels or other functional materials. rsc.org The simplicity and low cost of amino acid-based building blocks make them attractive for creating biocompatible and biodegradable materials. nih.gov

Applications in Advanced Materials Science and Organic Electronics (Conceptual Exploration)

Based on its inherent chemical functionalities and potential for self-assembly, this compound can be conceptually explored for applications in several advanced materials fields.

Biomaterials and Hydrogels: The ability of amino acid derivatives to self-assemble into nanofibrous networks is the basis for forming hydrogels. nih.govrsc.org These materials, which have high water content, are highly biocompatible and can be used in tissue engineering, drug delivery, and as scaffolds for cell culture. By modifying the structure or co-assembling it with other molecules, it is conceivable to create stimuli-responsive hydrogels that release a payload in response to changes in pH or temperature. rsc.org

Organic Electronics: While a conceptual leap, molecules with nitrile groups are of interest in organic electronics. The strong dipole of the cyano group can influence the electronic properties of a material. If this compound were incorporated into larger, conjugated polymer chains or self-assembled into ordered thin films, its functional groups could help tune the dielectric properties of the material or influence charge transport. The amino group also provides a convenient handle for polymerization or grafting onto other structures.

Functional Surfaces: Self-assembled monolayers (SAMs) could potentially be formed on various substrates. The amino or ester groups could serve as anchors to the surface, while the cyano group, with its significant dipole moment, would be exposed, creating a surface with tailored polarity and chemical reactivity. Such functionalized surfaces are critical in sensor technology, chromatography, and in controlling biological interactions at interfaces.

These applications remain largely conceptual and hinge on future research to overcome the challenges of controlling the self-assembly process and integrating these simple building blocks into complex, functional systems. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.